2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O/c28-19-5-4-18(25-10-1-8-21-25)23-27(19)14-15-6-11-24(12-7-15)17-3-2-16-20-9-13-26(16)22-17/h1-5,8-10,13,15H,6-7,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMQYYOCXISKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NN5C=CN=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine core.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the imidazo[1,2-b]pyridazine core.
Introduction of the Pyrazole Group: The final step involves the formation of the pyrazole ring through a cyclization reaction, typically using hydrazine derivatives and appropriate aldehydes or ketones
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, automated synthesis, and purification processes such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazo[1,2-b]pyridazine or pyrazole rings are replaced by other groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles, electrophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different biological activities and properties.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of heterocyclic compounds that are known for their biological activity. The structural complexity of this compound contributes to its interaction with biological targets, making it a candidate for drug development.
Key Structural Features
- Imidazo[1,2-b]pyridazine moiety: Known for its role in inhibiting protein kinases.
- Piperidine ring: Provides basicity and may enhance binding to biological targets.
- Pyrazole group: Often associated with anti-inflammatory and analgesic properties.
Antimalarial Activity
Recent studies have highlighted the potential of imidazopyridazine derivatives as inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). The compound has been evaluated for its efficacy against malaria, showing promising results in vitro with IC50 values below 10 nM and EC50 values down to 12 nM against the parasite. However, initial formulations faced challenges with ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which limited their in vivo efficacy .
Case Study: Structure-Activity Relationship (SAR)
A structure-guided design approach was utilized to optimize the compound’s potency. Modifications to the piperidine side chain and aryl linker were explored to enhance permeability without sacrificing antiparasitic activity. The resulting compounds demonstrated improved profiles suitable for further development .
Inhibition of Protein Kinases
The compound has been identified as a selective inhibitor of Bruton's tyrosine kinase (Btk), which is implicated in autoimmune diseases. Btk inhibitors are crucial for treating conditions such as rheumatoid arthritis and other inflammatory disorders. The imidazo[1,2-b]pyridazine derivatives have shown potential in modulating aberrant B-cell activation, providing a therapeutic avenue for these diseases .
Table 1: Inhibitory Potency Against Btk
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| Compound A | <10 | High |
| Compound B | <15 | Moderate |
| Compound C | <20 | Low |
Anticancer Research
The structural features of the compound suggest potential applications in cancer therapy due to its ability to inhibit specific kinases involved in tumor growth and proliferation. Early-stage research indicates that derivatives of this compound may selectively target cancer cell lines while sparing normal cells, thus minimizing side effects common with traditional chemotherapies.
Case Study: Kinase Selectivity Testing
In a panel of human kinases, several derivatives demonstrated high selectivity towards cancer-related kinases while showing minimal activity against others. This selectivity is crucial for developing targeted cancer therapies that reduce off-target effects .
Mechanism of Action
The mechanism of action of 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
Pyrazole Derivatives: Compounds containing the pyrazole ring also show comparable properties and applications.
Piperidine Derivatives: These compounds have the piperidine ring and are used in various therapeutic applications
Uniqueness
2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of structural features, which confer distinct biological activities and therapeutic potential. Its ability to inhibit specific kinases and modulate immune responses makes it a valuable compound in medicinal chemistry .
Biological Activity
The compound 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 387.4 g/mol. The structure features a complex arrangement of imidazo, piperidine, and pyrazole moieties, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.4 g/mol |
| CAS Number | 2097927-58-5 |
Anticancer Activity
Recent studies indicate that compounds containing imidazo[1,2-b]pyridazine structures exhibit significant anticancer properties. For instance, derivatives have shown potent inhibition against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that certain derivatives inhibited the TAK1 kinase pathway, which is crucial in cancer cell survival and proliferation .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Research highlights that derivatives with similar structures possess broad-spectrum antibacterial and antifungal activities. For example, compounds derived from imidazo[1,2-b]pyridazine exhibited effective inhibition against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are noteworthy as well. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. This inhibition suggests potential applications in treating inflammatory diseases .
Antidiabetic Potential
Emerging research indicates that the compound may also possess antidiabetic properties by inhibiting enzymes such as α-glucosidase and β-glucosidase. These enzymes are involved in carbohydrate metabolism, and their inhibition can lead to reduced blood sugar levels .
The biological activities of This compound are largely attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer signaling pathways.
- Enzyme Inhibition : It inhibits key enzymes related to inflammation and glucose metabolism.
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through various signaling pathways.
Study 1: Anticancer Activity Assessment
In a study conducted on human cancer cell lines, derivatives of the compound were tested for their cytotoxic effects. Results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutic agents.
Study 2: Antimicrobial Efficacy
A series of tests against common bacterial strains revealed that the compound exhibited superior antibacterial activity compared to traditional antibiotics. The minimum inhibitory concentrations (MICs) were determined to be effective against resistant strains of bacteria.
Q & A
Q. Critical Steps :
- Cyclization : Optimize temperature (80–120°C) and solvent (DMF/THF) to prevent by-products.
- Purification : Use gradient HPLC (C18 column, acetonitrile/water) to isolate intermediates .
(Basic) Which characterization techniques are essential for confirming the compound’s structure and purity?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to assign protons (e.g., pyrazole C-H at δ 7.8–8.2 ppm) and carbons. 2D NMR (COSY, HSQC) resolves overlapping signals.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Purity assessment (>95%) using UV detection at 254 nm .
(Advanced) How can microwave-assisted synthesis improve the efficiency of heterocyclic coupling reactions?
Answer:
Microwave irradiation accelerates reactions via dielectric heating, reducing reaction times (e.g., from 12 hours to 30 minutes) and improving yields (15–20% increase). For pyrazole coupling, conditions include:
- Temperature : 100–150°C.
- Solvent : DMF or DMSO.
- Catalyst : CuI (1–5 mol%).
This method minimizes thermal decomposition and enhances regioselectivity for triazole formation .
(Advanced) How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Answer:
Deuterated Solvents : Use DMSO-d₆ to eliminate solvent interference.
Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing split signals.
Comparative Analysis : Cross-reference with analogs (e.g., methyl vs. ethyl substituents) to assign ambiguous peaks.
X-ray Crystallography : Validate tautomeric forms or stereochemistry .
(Advanced) What methodological approaches reconcile contradictory biological activity data (e.g., varying IC₅₀ values across assays)?
Answer:
Orthogonal Assays : Validate target inhibition using fluorescence polarization (binding) and enzymatic activity assays.
Purity Verification : Re-test batches with ≥98% purity (HPLC) to exclude impurity-driven artifacts.
Pharmacokinetic Profiling : Assess metabolic stability (microsomal assays) and membrane permeability (Caco-2 cells) to contextualize in vitro vs. in vivo discrepancies .
(Advanced) How can computational modeling guide the optimization of this compound’s structure-activity relationship (SAR)?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in kinase pockets (e.g., JAK2 or PI3Kγ). Focus on key residues (e.g., hinge region Lys-99).
- QSAR Models : Train regression models on IC₅₀ data to prioritize substituents (e.g., electron-withdrawing groups on pyridazine).
- MD Simulations : Simulate ligand-protein stability (GROMACS) over 100 ns to assess conformational dynamics .
(Advanced) What strategies mitigate regioselectivity challenges during multi-step heterocyclic synthesis?
Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protected amines during imidazo-pyridazine formation).
- Directed Metalation : Use lithium bases (LDA) to direct substituents to specific positions.
- Flow Chemistry : Achieve precise temperature control for exothermic steps (e.g., cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
